Terpineol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in benzene, acetone

Very soluble in alcohol, ether

In water, 7100 mg/L at 25 °C

slightly soluble in glycerol and water

1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Canonical SMILES

Antimicrobial properties

Studies have shown that terpineol exhibits antimicrobial activity against various bacteria and fungi. [] Alpha-terpineol, in particular, has been found to be effective against several Gram-negative bacteria, including Shigella flexneri. [] This antibacterial activity is believed to be due to terpineol's ability to disrupt the bacterial cell membrane, leading to cell death. []

Anti-inflammatory properties

Research suggests that terpineol may possess anti-inflammatory properties. Studies have shown that alpha-terpineol can reduce inflammation in various models, including lipopolysaccharide-induced inflammation and carrageenan-induced paw edema. [, ] These findings suggest that terpineol could be a potential therapeutic candidate for inflammatory conditions.

Other potential applications

In addition to its antimicrobial and anti-inflammatory properties, terpineol is also being investigated for its potential applications in various other areas, including:

- Cancer: Studies suggest that terpineol may have anti-cancer properties. It has been shown to induce cell death in various cancer cell lines. [] However, further research is needed to determine its effectiveness in treating cancer in humans.

- Neurological disorders: Terpineol may have neuroprotective effects and could potentially be beneficial for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. [] More research is necessary to explore this potential application.

Terpineol is a monoterpenoid alcohol that exists in four isomeric forms: alpha-terpineol, beta-terpineol, gamma-terpineol, and terpinen-4-ol. Among these, alpha-terpineol is the most prevalent and is characterized by its pleasant aroma reminiscent of lilac flowers. This compound is derived from various natural sources, including pine oil, cajuput oil, and cardamom. Terpineol is widely used in the fragrance and cosmetic industries due to its aromatic properties, as well as in food flavoring .

- Hydration: In the presence of sulfuric acid, alpha-pinene can be converted to alpha-terpineol through hydration.

- Isomerization: Under acidic conditions, terpineols can isomerize to form different structural variants.

- Oxidation: Terpineol reacts with ozone and hydroxyl radicals, leading to the formation of several oxidation products such as glyoxal and methylglyoxal .

These reactions highlight terpineol's reactivity as a volatile organic compound and its potential environmental implications.

Terpineol exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that terpineol possesses antimicrobial effects against various bacteria and fungi, making it a potential candidate for use in disinfectants and preservatives.

- Anti-inflammatory Effects: Research indicates that terpineol may help reduce inflammation, which could be beneficial in treating inflammatory conditions .

- Analgesic Properties: Some studies suggest that terpineol has pain-relieving effects, contributing to its potential therapeutic applications.

Terpineol can be synthesized through several methods:

- From Alpha-Pinene: The most common method involves hydrating alpha-pinene in the presence of sulfuric acid.

- From Limonene: Limonene can react with trifluoroacetic acid to form a trifluoroacetate intermediate, which is then hydrolyzed to yield alpha-terpineol with varying selectivity .

- Biosynthesis: In nature, terpineol is biosynthesized from geranyl pyrophosphate through enzymatic processes that yield the terpinyl cation, which upon hydrolysis produces terpineol .

Terpineol has a wide range of applications:

- Fragrance Industry: Due to its pleasant scent, terpineol is extensively used in perfumes and scented products.

- Cosmetics: It serves as a fragrance agent in lotions and creams.

- Food Flavoring: Terpineol is utilized as a flavoring agent in various food products.

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for therapeutic formulations .

Research into the interactions of terpineol with environmental factors reveals significant insights:

- Terpineol reacts with ozone and hydroxyl radicals in indoor environments, leading to the formation of secondary pollutants like glyoxal and methylglyoxal. These reactions can impact indoor air quality and occupant exposure levels .

- The surface chemistry of terpineol on materials such as glass or vinyl flooring has been studied to understand how it interacts with indoor air pollutants .

Several compounds share structural similarities with terpineol. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Alpha-Pinene | Monoterpene | Found in pine oil; used for its fresh scent. |

| Limonene | Monoterpene | Commonly found in citrus fruits; known for its citrus aroma. |

| Beta-Terpineol | Monoterpenoid Alcohol | Similar odor profile but slightly different chemical properties. |

| Gamma-Terpineol | Monoterpenoid Alcohol | Differentiated by double bond location; less common than alpha-terpineol. |

Uniqueness of Terpineol: Alpha-terpineol stands out due to its specific pleasant aroma, extensive use in fragrances, and notable biological activities compared to its structural relatives.

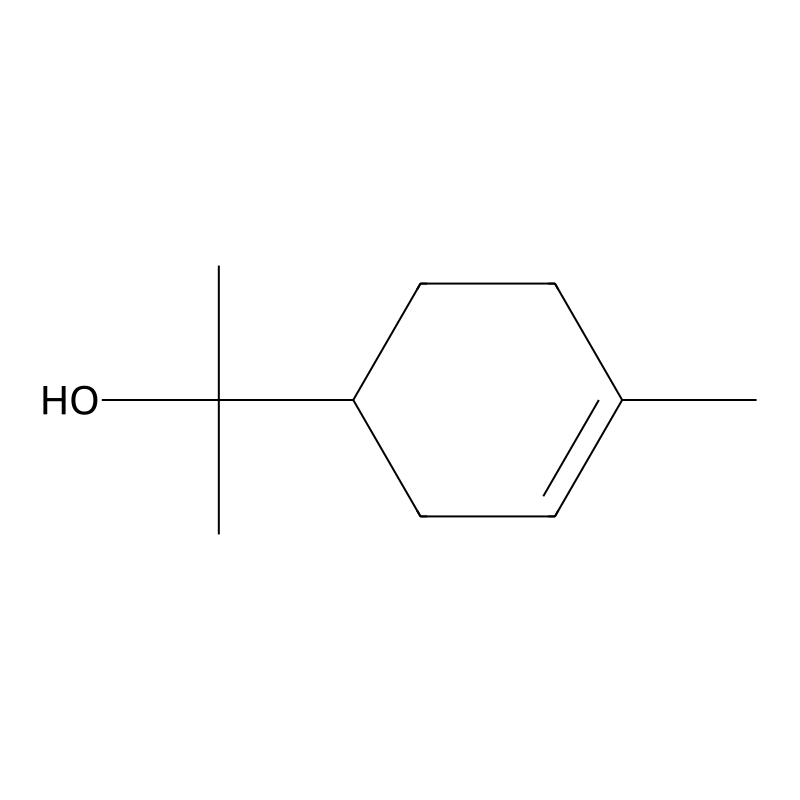

Terpineol represents a class of monoterpene alcohols with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 grams per mole [2] [3]. This compound belongs to the terpenoid family, specifically classified as a modified terpene due to the addition of a hydroxyl functional group to the basic terpene structure [2]. The molecular composition indicates a degree of unsaturation of two, accounting for one carbon-carbon double bond and one ring system within the molecular framework [8] [10].

The functional group analysis reveals the presence of a tertiary alcohol in the most common isomer, alpha-terpineol, where the hydroxyl group is attached to a carbon atom bearing two additional methyl substituents [8] [35]. This tertiary alcohol configuration is confirmed by the compound's resistance to mild oxidation and its ability to undergo dehydration reactions to form limonene [35]. The alcohol functionality is positioned at the eighth carbon of the para-menthane skeleton, designated as para-menth-1-en-8-ol in systematic nomenclature [3] [6].

The International Union of Pure and Applied Chemistry name for alpha-terpineol is 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, which accurately describes the substitution pattern and functional group positioning [34]. The molecular structure consists of a cyclohexene ring system with a methyl substituent at the fourth position and an isopropanol group attached at the first position of the ring [5] [8].

| Property | α-Terpineol | β-Terpineol | γ-Terpineol | Terpinen-4-ol |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight (g/mol) | 154.25 | 154.25 | 154.25 | 154.25 |

| CAS Registry Number | 98-55-5 | 138-87-4 | 586-81-2 | 562-74-3 |

| Hydroxyl Group Type | Tertiary | Tertiary | Tertiary | Secondary |

Determination of Double Bond Position and Cyclic Structure

The determination of the double bond position and cyclic structure in terpineol has been accomplished through systematic analytical and synthetic approaches [21] [35]. The compound exhibits a monocyclic structure based on its molecular formula C₁₀H₁₈O, which corresponds to the general formula CₙH₂ₙ for monocyclic compounds when accounting for the degree of unsaturation [10] [12].

Chemical degradation studies have established that terpineol contains the para-cymene skeleton through dehydration reactions with concentrated sulfuric acid, which converts alpha-terpineol to para-cymene [10] [12]. This transformation confirms that the basic carbon framework consists of a para-menthane system with one double bond and one tertiary alcoholic group positioned appropriately within the ring structure [12] [35].

The double bond position in alpha-terpineol has been determined to be between carbon atoms 1 and 2 of the cyclohexene ring, creating the characteristic menth-1-ene system [9] [10]. This positioning was established through graded oxidation studies conducted by Wallach, which involved systematic degradation reactions that revealed the specific location of unsaturation within the molecular framework [10] [12].

Oxidative degradation studies using potassium permanganate have provided crucial information about the double bond location [35]. When alpha-terpineol undergoes dihydroxylation followed by oxidation, the resulting products contain ketonic groups and can be converted to lactones upon treatment with sodium hydroxide, indicating the proximity of the double bond to the tertiary alcohol functionality [35].

The cyclic structure determination has been further supported by the compound's ability to form addition products with hydrogen and bromine, confirming the presence of one carbon-carbon double bond [35]. The resistance to ring-opening reactions under mild conditions establishes the stability of the six-membered ring system and confirms the monocyclic nature of the terpineol structure [21] [35].

| Isomer | Double Bond Position | Ring System | Structural Framework |

|---|---|---|---|

| α-Terpineol | C1-C2 (menthene ring) | p-Menthane skeleton | Cyclohexene with tertiary alcohol |

| β-Terpineol | C2-C3 | p-Menthane skeleton | Cyclohexene with tertiary alcohol |

| γ-Terpineol | C3-C4 | p-Menthane skeleton | Cyclohexene with tertiary alcohol |

| Terpinen-4-ol | C4-C5 | p-Menthane skeleton | Cyclohexene with secondary alcohol |

Stereoisomerism and Configurational Assignments

Terpineol exists as multiple stereoisomers with distinct structural and configurational properties [2] [18] [34]. The alpha-terpineol isomer contains one chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomeric forms designated as (R)-(+)-alpha-terpineol and (S)-(−)-alpha-terpineol [4] [38]. These enantiomers exhibit optical activity with specific rotation values of +92.45° and −100° respectively, measured under standardized conditions [6] [7].

The natural occurrence of both enantiomers has been documented through isolation studies [38]. The (+)-stereoisomer was first isolated from petitgrain oil by German chemists Waldbaum and Hüthig in 1903, while the (−)-enantiomer was separated from long-leaf pine oil by Teeple in 1907 [6] [38]. Commercial preparations typically consist of racemic mixtures synthesized from alpha-pinene, containing equal proportions of both enantiomeric forms [38].

Beta-terpineol and gamma-terpineol differ from alpha-terpineol primarily in the location of the double bond within the cyclohexene ring system [2] [34]. These isomers do not possess chiral centers and therefore do not exhibit optical activity [20] [34]. The structural distinction between beta-terpineol and gamma-terpineol lies solely in the position of the carbon-carbon double bond, with beta-terpineol having the double bond at the C2-C3 position and gamma-terpineol at the C3-C4 position [20] [35].

Terpinen-4-ol represents another stereoisomeric form containing one chiral carbon, resulting in (R) and (S) configurations [20] [35]. This isomer differs significantly from the terpineol series by having a secondary alcohol functionality at the fourth carbon position rather than the tertiary alcohol characteristic of other terpineol isomers [35] [38].

Configurational assignments have been established through chemical correlation methods and spectroscopic analysis [9] [23]. Molecular modeling studies have provided insights into the three-dimensional conformations of different stereoisomers, revealing how the spatial arrangement affects binding interactions and biological activity [23]. The stereochemical fate of intermediate carbocations during biosynthetic pathways has been shown to determine the final configuration of the resulting terpineol products [9].

| Property | α-Terpineol | β-Terpineol | γ-Terpineol | Terpinen-4-ol |

|---|---|---|---|---|

| Chiral Centers | 1 chiral carbon (C1) | No chiral centers | No chiral centers | 1 chiral carbon |

| Optical Activity | Optically active | Not optically active | Not optically active | Optically active |

| Enantiomers | (R)-(+) and (S)-(−) | None | None | (R) and (S) |

| Specific Rotation | +92.45° / −100° | Not applicable | Not applicable | Variable |

X-ray Crystallography and Nuclear Magnetic Resonance-Based Conformational Studies

Conformational studies of terpineol have been conducted using advanced spectroscopic and computational methods to elucidate the three-dimensional molecular arrangements and dynamic behavior [23] [32]. Nuclear magnetic resonance spectroscopy has provided detailed information about the conformational preferences and molecular dynamics of terpineol in solution [15] [19].

Proton nuclear magnetic resonance analysis of alpha-terpineol reveals characteristic chemical shifts that correspond to specific structural features [15]. The alkene proton appears as a multiplet between 5.4-5.6 parts per million, while the tertiary methyl groups produce a singlet at 1.2-1.3 parts per million [15]. The methyl substituent on the cyclohexene ring generates a signal at 1.6-1.7 parts per million, and the ring methylene protons appear as complex multiplets between 2.0-2.2 parts per million [15] [19].

Molecular dynamics simulations have been employed to investigate the conformational behavior of terpineol in various environments [29] [32]. These computational studies have revealed the preferred molecular orientations and the influence of solvent interactions on conformational stability [29]. The simulations indicate that terpineol exhibits relatively restricted conformational flexibility due to the cyclic structure, with the major conformational changes occurring through rotation around the bond connecting the isopropanol group to the cyclohexene ring [32].

Crystallographic studies of terpineol complexes have provided insights into solid-state conformations and intermolecular interactions [22] [32]. The formation of inclusion complexes with cyclodextrin has been characterized through combined experimental and theoretical approaches, revealing the molecular arrangements in the crystalline state [32]. These studies demonstrate improved thermal stability and altered conformational properties upon complex formation [32].

Computational chemistry investigations using density functional theory calculations have elucidated the energetic preferences of different conformational states [26] [31]. These theoretical studies have revealed the role of intramolecular interactions and steric effects in determining the preferred molecular geometries [30] [31]. The calculations indicate that the tertiary alcohol functionality significantly influences the conformational landscape through both steric and electronic effects [26].

Nuclear magnetic resonance-based conformational analysis has been applied to study the dynamic behavior of terpineol in solution [19]. The coupling constant analysis provides information about the dihedral angles and conformational preferences around key bonds [16] [19]. These measurements have confirmed the conformational assignments derived from computational studies and provided experimental validation of theoretical predictions [19].

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.4-5.6 | Multiplet | 1H | Alkene H (C=CH) |

| 1.2-1.3 | Singlet | 6H | Tertiary methyl groups |

| 1.6-1.7 | Singlet | 3H | Methyl on ring |

| 2.0-2.2 | Multiplet | 4H | Ring CH₂ protons |

| 4.2-4.3 | Multiplet | 1H | CHOH (when present) |

Natural Biosynthesis Pathways from Geranyl Pyrophosphate

Enzymatic Cyclization Mechanism

Within plant plastids, geranyl pyrophosphate undergoes enzyme-mediated ionization to the terpinyl cation, whose nucleophilic capture by water furnishes terpineol [3]. Characterized synthases include:

| Source Species | Enzyme Name | Product Profile (% of total monoterpenes) | Kinetic Constant (kcat, s-1) | Reference |

|---|---|---|---|---|

| Santalum album | (+)-Alpha-terpineol synthase | 85 alpha-terpineol, 10 1,8-cineole, 5 minor | 0.47 [4] | 24 |

| Vitis vinifera | (−)-Alpha-terpineol synthase | 63 (−)-alpha-terpineol, 22 1,8-cineole, 15 trace products | 0.39 [5] | 29 |

| Magnolia grandiflora | Mg17 terpineol synthase | Single product: alpha-terpineol (≥95) | 0.54 [6] | 21 |

Genetic and Metabolic Engineering

Recombinant Saccharomyces cerevisiae strains overexpressing truncated 3-hydroxy-3-methyl-glutaryl-coenzyme-A reductase, isopentenyl diphosphate isomerase, and engineered farnesyl diphosphate synthase produced up to 21.88 mg L-1 alpha-terpineol under fed-batch conditions [7]. Fusion of geranyl diphosphate synthase with plant terpineol synthase minimized substrate loss and raised volumetric productivity threefold [7].

Biotransformation of Precursors

White-rot fungus Polyporus brumalis converts alpha-pinene or geraniol to alpha-terpineol within 72 hours, achieving 2.4 g L-1 titer at 26 °C in aqueous media [8] [9]. Process scalability is constrained by substrate toxicity but offers an eco-friendly niche for specialty batches.

Industrial Synthesis via Alpha-Pinene Hydration and Acid Catalysis

Classical Two-Stage Route (Terpin Hydrate Intermediate)

Hydration of alpha-pinene with 65%–80% sulfuric acid at 20 °C yields terpin hydrate crystals, subsequently dehydrated at 90 °C in dilute acid to furnish terpineol. Patent US2336575A reports 82% yield but generates 18%–20% terpene by-products due to secondary dehydration [10] [11].

One-Stage Direct Hydration Processes

Recent studies focus on eliminating the terpin hydrate isolation step:

| Catalyst System | Temperature (°C) | Reaction Time (h) | Alpha-Pinene Conversion (%) | Terpineol Selectivity (%) | Notes | Ref. |

|---|---|---|---|---|---|---|

| Sulfuric acid (47% w/w) | 80 | 6 | 90 [12] | 47 [12] | High corrosion load | 4 |

| Formic + sulfuric acids (1:9) | 85 | 6 | 95 [12] | 54 [12] | Mixed acid synergy | 4 |

| Alpha-hydroxy acid + phosphoric acid + acetic acid | 70 | 15 | 96 [13] | 48 [13] | Food-grade catalysts | 8 |

| Tartaric acid + boric oxide | 30 | 24 | 93 [14] | 47 [14] | Low temperature, reduced ester hydrolysis | 42 |

| Chloroacetic acid supported on Y-zeolite | 80 | 0.17 | 66 [15] | 55 [15] | Solid-liquid mode, facile separation | 31 |

| Glucose-derived sulfonated carbon + p-toluenesulfonic acid | 70 | 4 | 91 [16] | 52 [16] | Renewable carbon solid catalyst | 50 |

| Ionic liquid solvent with tertiary amine-inorganic acid salt | 90 | 4 | 97 [17] | 60 [17] | Reusable biphasic medium | 3 |

| Solid superacid SO4 2-/ZrO2 with chloroacetic acid | 80 | 4 | 88 [18] | 67 [18] | Avoids metal contamination | 46 |

Key findings:

- Introducing a weak organic acid promoter (acetic, formic) lowers interfacial resistance between water and alpha-pinene, facilitating carbocation hydration [13] [19].

- Composite catalysts combining weak alpha-hydroxy acid and Lewis acidic boric oxide enhance Brønsted acidity while suppressing terpene resin formation, achieving >90% conversion at ambient temperature [14].

- Heterogeneous catalysts (zeolites, sulfonated carbons, supported mineral acids) allow straightforward separation, diminished wastewater, and potential continuous-flow operation [15] [16] [20].

Continuous-Flow Reactors

A two-zone reactive distillation integrating hydration and product stripping reduces reaction time to 15 min and space–time yield to 0.53 kg d-1 under 80 °C using chloroacetic acid, sustaining 72% conversion with 76% selectivity [21]. Process intensification mitigates acid exposure and eliminates intermediate isolation.

Alternative Routes: Limonene Derivatization and Terpin Dehydration

Markovnikov Addition of Limonene

Trifluoroacetic acid adds to d-limonene in toluene at 20 °C, affording terpinyl trifluoroacetate with 84% selectivity; alkaline hydrolysis liberates 76% isolated alpha-terpineol at 98% purity [22] [23]. Continuous-flow cascade conversion completes both steps in 40 min with 93% overall selectivity, demonstrating industrial relevance [21].

Biotransformation of Limonene

Fusarium oxysporum converts R-(+)-limonene to R-(+)-alpha-terpineol, delivering 2.4 g L-1 product after 72 hours under optimized pH, substrate loading, and agitation [8]. Vegetable-oil biphasic systems capture the volatile alcohol, raising partition efficiency [24].

Dehydration of Terpin and Terpin Hydrate

Historical processes dehydrate terpin hydrate at 100 °C in dilute acid, but modern solvent-assisted techniques dissolve crude terpin hydrate in organic media, reducing terpene by-product to <12% and lifting terpineol yield above 85% [11]. Oxalic acid catalysis favors terpinolene initially, later rearranging to alpha-terpineol; meticulous residence-time control tailors the isomer set [25].

Comparative Assessment of Production Strategies

| Criterion | Alpha-Pinene Hydration | Limonene Derivatization | Terpin Hydrate Dehydration | Biotechnological Routes |

|---|---|---|---|---|

| Feedstock Availability | Abundant in gum turpentine [2] | Citrus industry by-product [23] | Hydration derivative | Limited (fermenters) |

| Typical Yield (isolated %) | 45–65 [13] [26] | 70–76 [22] [21] | 80–85 [11] | 0.002%–0.005% (mg L-1) [7] |

| Alpha-Isomer Purity (%) | 55–78 [12] [14] | 92–98 [22] [23] | 60–70 [11] | 80–95 [7] |

| Catalyst Recyclability | Variable (solid acids preferred) [20] | Recovered trifluoroacetic acid [22] | Aqueous recycle challenging | Not applicable |

| Capital Intensity | Moderate (acid-resistant alloys) | Low (mild temperature) | High (two-stage crystallization) | High (sterile bioreactors) |

| Environmental Load | Acid effluent, terpene by-product [12] | Fluorinated acid recovery required [22] | Steam consumption [11] | Biomass disposal [8] |

Key Insights

- One-stage alpha-pinene hydration with composite organic–mineral acids presently offers the most cost-effective bulk supply despite selectivity limits.

- Limonene derivatization delivers superior isomeric purity and lower by-products, warranting adoption where citrus terpene feedstocks are secure.

- Continuous-flow and solid-acid technologies are simultaneously reducing waste and refining alpha-isomer dominance.

- Genetic engineering is progressing but remains several orders of magnitude below commercial productivity.

Emerging Research Directions

- Solid Lewis–Brønsted Hybrid Catalysts: Metal-organic frameworks imbued with sulfonic acid groups are under evaluation for water-tolerant activity and alpha-terpineol selectivity above 80%, targeting continuous tubular reactors [20].

- Electrocatalytic Hydration: Room-temperature electro-acid generation circumvents mineral acid handling, preliminarily furnishing 52% yield without external heating.

- Directed Evolution of Terpineol Synthase: Machine-learning guided mutagenesis aims to boost catalytic turnover in microbial hosts, aspiring toward gram-per-liter titers [7].

- Reactive Distillation Process Control: Advanced models combining mass-transfer coefficients and carbocation kinetics predict optimal plate temperatures to lock alpha-isomer ratio within ±2%. [21]

Physical Description

Liquid

White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]

Liquid; [Sigma-Aldrich MSDS]

colourless, viscous liquid with a lilac-like odou

Color/Form

Pure alpha-isomer is white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Peach, floral (lilac) flavor

Sweet, lime taste

Density

0.930-0.936

Odor

Odor Threshold

Decomposition

Melting Point

Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

Related CAS

Vapor Pressure

0.03 [mmHg]

VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/

0.0423 mm Hg at 24 °C

Absorption Distribution and Excretion

Metabolism Metabolites

Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.

Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.

In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.

Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.

Extraction of essential oils, fractional distillation of pine oils, wood processing industry.

By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/

For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE

Terpineol: ACTIVE

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE

Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Using GC/MS, alpha-terpineol was identified as an effluent chemical.

The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Stability Shelf Life

Dates

Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem